

Application Notes and Protocols for Sonogashira Coupling with Vinyl Iodide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3][4] This reaction is of paramount importance in the synthesis of pharmaceuticals, natural products, organic materials, and nanomaterials.[1][3] **Vinyl iodide**s are particularly reactive substrates in Sonogashira couplings, often allowing for milder reaction conditions and higher yields compared to other vinyl halides.[1][5] This protocol provides a detailed procedure for the Sonogashira coupling of **vinyl iodide**s with terminal alkynes, utilizing a palladium catalyst and a copper(I) co-catalyst.

Reaction Principle

The reaction proceeds via a catalytic cycle involving a palladium(0) complex and a copper(I) salt. The generally accepted mechanism involves the oxidative addition of the **vinyl iodide** to the Pd(0) catalyst, followed by a transmetalation step with a copper acetylide (formed from the terminal alkyne, a base, and the Cu(I) salt), and finally, reductive elimination to yield the enyne product and regenerate the Pd(0) catalyst.[6]

Experimental Workflow



The following diagram outlines the general workflow for the Sonogashira coupling of a **vinyl iodide** with a terminal alkyne.



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Caption: General experimental workflow for Sonogashira coupling.

Data Presentation: Representative Examples

The following table summarizes results from various Sonogashira couplings involving **vinyl iodide**s, showcasing the versatility and efficiency of this reaction.



Entry	Vinyl Iodid e	Termi nal Alkyn e	Pd Catal yst (mol %)	Cu(I) Co- cataly st (mol %)	Base	Solve nt	Temp. (°C)	Time (h)	Yield (%)
1	(E)-1- lodo- 2- phenyl ethene	Phenyl acetyl ene	PdCl ₂ (PPh ₃) ₂ (2)	Cul (4)	Et₃N	THF	RT	2	95
2	(Z)-1- lodo- 1- hexen e	1- Hepty ne	Pd(PP h₃)₄ (3)	Cul (5)	Piperid ine	DMF	50	4	88
3	1- lodocy clohex ene	Trimet hylsilyl acetyl ene	Pd(OA c) ₂ (2) / PPh ₃ (4)	Cul (5)	DIPA	Toluen e	60	3	92
4	(E)-1,2 - Diiodo -1,2- diphen ylethe ne	Phenyl acetyl ene (2.2 eq)	Pd(PP h₃)₄ (5)	Cul (10)	Et₃N	THF	RT	5	85
5	2- lodopr op-2- en-1-ol	1- Octyn e	PdCl ₂ (PPh ₃) ₂ (1.5)	Cul (3)	Et₃N	Aceton itrile	40	6	90
6	3- lodo- 2-	Phenyl acetyl ene	Pd(OA c) ₂ (5)	Cul (20)	DIPA	DMF	RT	1	93[5]



propen oic acid

Abbreviations: DIPA = Diisopropylamine, DMF = Dimethylformamide, Et_3N = Triethylamine, PPh₃ = Triphenylphosphine, RT = Room Temperature, THF = Tetrahydrofuran.

Experimental Protocol: General Procedure for Sonogashira Coupling of a Vinyl Iodide

This protocol describes a general method for the coupling of a **vinyl iodide** with a terminal alkyne.

Materials:

- Vinyl iodide (1.0 mmol, 1.0 equiv)
- Terminal alkyne (1.1-1.5 mmol, 1.1-1.5 equiv)
- Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 mmol, 2 mol%)
- Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)
- Anhydrous triethylamine (Et₃N) or other suitable amine base (e.g., diisopropylamine)
- Anhydrous solvent (e.g., THF, DMF, Toluene)
- Schlenk flask or other suitable reaction vessel
- · Magnetic stirrer and stir bar
- Inert gas supply (Argon or Nitrogen)
- Standard glassware for workup and purification

Procedure:



· Reaction Setup:

- To a dry Schlenk flask containing a magnetic stir bar, add the vinyl iodide (1.0 mmol), the terminal alkyne (1.2 mmol), bis(triphenylphosphine)palladium(II) dichloride (14 mg, 0.02 mmol), and copper(I) iodide (7.6 mg, 0.04 mmol).
- Seal the flask with a rubber septum.

Inert Atmosphere:

 Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

· Addition of Solvent and Base:

- Under a positive pressure of the inert gas, add the anhydrous solvent (e.g., 5 mL of THF)
 via syringe.
- Add the amine base (e.g., 2-3 mL of triethylamine) via syringe.

Reaction:

 Stir the reaction mixture at room temperature or heat to the desired temperature (typically between room temperature and 70 °C). The optimal temperature may vary depending on the reactivity of the substrates.

Monitoring:

 Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting vinyl iodide is consumed.

Workup:

- Once the reaction is complete, cool the mixture to room temperature.
- Dilute the reaction mixture with a suitable organic solvent such as diethyl ether or ethyl acetate.



- Filter the mixture through a pad of celite to remove the catalyst residues, washing the pad with the same solvent.
- Transfer the filtrate to a separatory funnel and wash with a saturated aqueous solution of ammonium chloride, followed by brine.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

Purification:

 Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to obtain the pure enyne product.

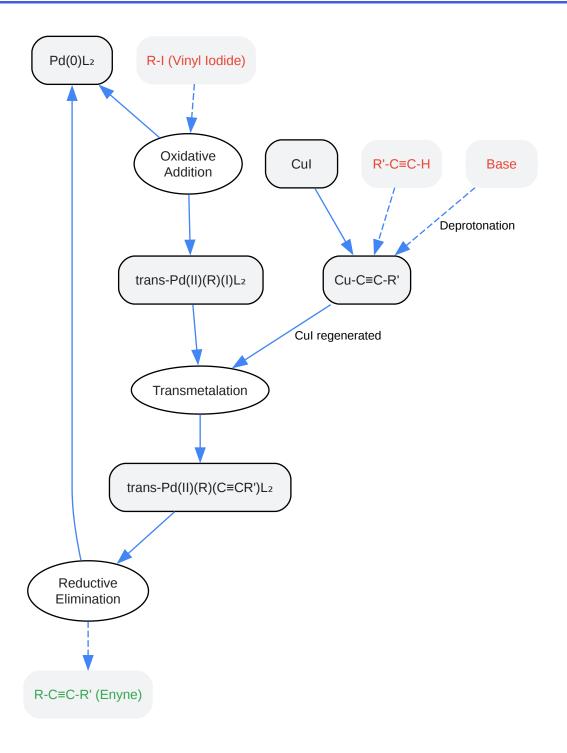
Characterization:

 Characterize the final product using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Signaling Pathway Diagram: Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the copper-cocatalyzed Sonogashira reaction.





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Caption: Catalytic cycle of the Sonogashira coupling reaction.

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